molecular formula C2H5NO3 B1199976 Ethyl nitrate CAS No. 625-58-1

Ethyl nitrate

Cat. No. B1199976
CAS RN: 625-58-1
M. Wt: 91.07 g/mol
InChI Key: IDNUEBSJWINEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl nitrate typically involves the nitration of ethanol. Bayat and Esmailmarandi (2016) investigated the synthesis of 2-[butyl(nitro)amino]ethyl nitrate using various nitrating agents, finding N-nitropyridinium nitrate as an efficient nitrating agent due to its short reaction time, ease of handling, one-step reaction process, and good yield, achieving a 75% yield higher than other methods. The product's purity was confirmed through HPLC analysis, IR, and 1H NMR spectroscopy (Bayat & Esmailmarandi, 2016).

Scientific Research Applications

  • Marine Source and Atmospheric Impact Ethyl nitrate, along with methyl nitrate, is found to be a significant component of the “odd nitrogen” reservoir and plays a crucial role in regulating tropospheric ozone levels in remote marine regions. Studies have provided direct evidence for an oceanic source of ethyl nitrate, particularly in equatorial surface waters. This discovery is vital for understanding the atmospheric alkyl nitrate budget and its environmental implications (Chuck, Turner, & Liss, 2002).

  • Gastric Production and Physiological Impact In the human stomach, ethyl nitrate is produced from dietary nitrate and ethanol, releasing nitric oxide at physiological pH. This process can potentially impact gastric motility and overall gastrointestinal welfare. The production of ethyl nitrate in the gastric lumen suggests its role as a nitric oxide carrier with systemic effects (Rocha et al., 2015).

  • Plant Growth and Ethylene Activity Research has highlighted the use of silver nitrate, which is closely related to ethyl nitrate, as an effective inhibitor of ethylene action in plant tissue culture. It plays a crucial role in modulating plant growth, development, and morphogenesis both in vivo and in vitro. This application is significant in the fields of micro-propagation, somatic embryogenesis, and fruit ripening (Kumar, Parvatam, & Ravishankar, 2009).

  • Antibacterial and Antiproliferative Activity Ethyl ammonium nitrate, a derivative of ethyl nitrate, has been used as a catalyst in the synthesis of α-aminophosphonate derivatives. These compounds exhibit potent antibacterial properties against pathogenic microorganisms and show promising antiproliferative activity against human cell lines, indicating their potential in medicinal chemistry (Dake et al., 2011).

  • Role in Atmospheric Chemistry Studies on atmospheric methyl, ethyl, and propyl nitrate chemistry reveal the significance of these compounds as components of tropospheric reactive nitrogen, serving as reservoirs for nitrogen oxides. Ethyl nitrate, although having a smaller global impact compared to methyl nitrate, contributes to the NOx reservoir in the marine troposphere. Understanding its role is crucial for predicting atmospheric chemistry changes due to varying NOx emissions (Fisher et al., 2018).

  • Influence on Nitrogen and Sulfur Assimilation in Plants Ethyl nitrate has been shown to influence nitrogen and sulfur assimilation in mustard plants, leading to enhanced photosynthetic responses. This research highlights the potential of ethyl nitrate in improving plant growth and productivity through its impact on essential nutrient assimilation (Iqbal et al., 2012).

  • Electrocatalytic Reduction in Waste Water The electrochemical characteristics of ethyl nitrate derivatives have been studied for their ability to catalyze the reduction of nitrate and nitrite in wastewater. This research suggests potential applications of ethyl nitrate in environmental remediation and waste water treatment (Long et al., 2003).

properties

IUPAC Name

ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO3/c1-2-6-3(4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNUEBSJWINEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO3
Record name ETHYL NITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3439
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060806
Record name Ethyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl nitrate appears as a clear colorless liquid with a pleasant odor. Prolonged exposure to fire or heat may cause vigorous decomposition and rupturing of the container. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with a pleasant odor; [HSDB]
Record name ETHYL NITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3439
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl nitrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1519
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

87.2 °C @ 762 mm Hg
Record name ETHYL NITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

50 °F (NFPA, 2010), 50 °F (closed cup)
Record name ETHYL NITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3439
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL NITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in alcohol and ether; insoluble in water, 1.3 G SOL IN 100 ML WATER @ 55 °C, Sol in water, miscible in ethanol and ethyl ether
Record name ETHYL NITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1084 @ 20 °C/4 °C
Record name ETHYL NITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

3.1 (Air= 1)
Record name ETHYL NITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

64.0 [mmHg], 64.0 mm Hg @ 25 °C
Record name Ethyl nitrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1519
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL NITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ethyl nitrate

Color/Form

Colorless liquid

CAS RN

625-58-1
Record name ETHYL NITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3439
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL NITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitric acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1ZT886LR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYL NITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-94.6 °C
Record name ETHYL NITRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/415
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl nitrate
Reactant of Route 2
Reactant of Route 2
Ethyl nitrate
Reactant of Route 3
Ethyl nitrate
Reactant of Route 4
Ethyl nitrate
Reactant of Route 5
Ethyl nitrate
Reactant of Route 6
Ethyl nitrate

Citations

For This Compound
3,010
Citations
FH Pollard, HSB Marshall, AE Pedler - Transactions of the Faraday …, 1956 - pubs.rsc.org
… Ethyl nitrite has been detected in the products of the ethyl nitrate + nitric oxide reaction at 190" C by u.-v. spectrophotometry, and ethyl nitrate has been detected in the products of the …
Number of citations: 36 pubs.rsc.org
JA Gray, DWG Style - Transactions of the Faraday Society, 1953 - pubs.rsc.org
… form nitromethane, and the hydrogen atom with ethyl nitrate to form ethyl alcohol and NO2. … Owing to its instability, methyl nitrate is unsuitable and ethyl nitrate was therefore chosen for …
Number of citations: 32 pubs.rsc.org
GK Adams, CEH Bawn - Transactions of the Faraday Society, 1949 - pubs.rsc.org
Results The experiments showed that ethyl nitrate vapour decomposed with a measurable velocity at pressures of 30-50 mm. in the temperature range 180-215~ C. Above this …
Number of citations: 48 pubs.rsc.org
RE Rebbert - The Journal of Physical Chemistry, 1963 - ACS Publications
… the relative absorption for diethyl ketone and ethyl nitrate in the … The ethyl nitrate was from Eastman Organic Chemical Co. … the chromatograph in the excess ethyl nitrate peak. Nitrogen …
Number of citations: 29 pubs.acs.org
DG Scroggin, JM Riveros, EB Wilson - The Journal of Chemical …, 1974 - pubs.aip.org
… Id Ethyl nitrate is structurally similar to ethyl formate, and the internal rotation of interest also … -0 bond of ethyl nitrate. No structural study of the two rotamers of ethyl nitrate has been done, …
Number of citations: 31 pubs.aip.org
JW Goodeve - Transactions of the Faraday Society, 1934 - pubs.rsc.org
… of nitric acid and of ethyl nitrate. By progressively decreasing … concentrated nitric acid and of ethyl nitrate were similar, and … of ethyl nitrate in alcohol, ethyl nitrate liquid, and ethyl nitrate …
Number of citations: 12 pubs.rsc.org
L Zhu, CF Ding - Chemical physics letters, 1997 - Elsevier
… of ethyl nitrate photolysis [14] to form NO 2 agreed with that calculated by using the room temperature ethyl nitrate … Also, the photolysis rate of ethyl nitrate was found to be strongly temper…
Number of citations: 34 www.sciencedirect.com
DP Needham, J Powling - Proceedings of the Royal …, 1955 - royalsocietypublishing.org
… The decomposition flame of ethyl nitrate has been stabilized at atmospheric pressure to give a flat … Ethyl nitrate is destroyed mainly by reaction with N 02 and HONO, the latter being …
Number of citations: 15 royalsocietypublishing.org
JB Levy - Journal of the American Chemical Society, 1954 - ACS Publications
… The thermal decomposition of gaseous ethyl nitrate has … to follow the disappearance of ethyl nitrate directly. It has been … The variations with time of ethyl nitrate, ethyl nitrite and nitrogen …
Number of citations: 64 pubs.acs.org
WT Luke, RR Dickerson - Geophysical research letters, 1988 - Wiley Online Library
… We report the direct measurement of the photolyisis rate coefficient of ethyl nitrate, CH3CH2ONO2, to NO2, using a luminol chemiluminescence NO2 detector. Although ethyl nitrate …
Number of citations: 42 agupubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.